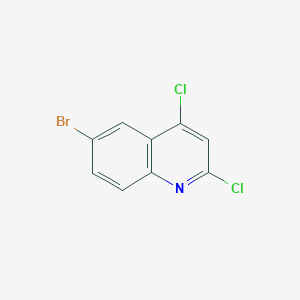

6-Bromo-2,4-dichloroquinoline

Description

Significance of Quinoline (B57606) Core Structures in Heterocyclic Chemistry

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. researchgate.netrsc.org This bicyclic aromatic N-heterocycle is not merely a structural curiosity but serves as a privileged template in the design and synthesis of functional molecules. jddtonline.info Its unique structure, which is a weak tertiary base, allows for a variety of chemical transformations through both electrophilic and nucleophilic substitution reactions. orientjchem.org

The significance of the quinoline core is underscored by its presence in a multitude of natural products, most notably the Cinchona alkaloids like quinine, which has a long history in the treatment of malaria. rsc.org Beyond its natural origins, the quinoline framework is a key component in a vast number of synthetic compounds with diverse and potent pharmacological properties. orientjchem.orgresearchgate.net These include applications as anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal agents. jddtonline.infoorientjchem.orgresearchgate.net The versatility and established biological relevance of the quinoline ring system continue to make it a focal point for research and development in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Overview of Halogenation Strategies in Quinoline Synthesis

The introduction of halogen atoms onto the quinoline ring is a fundamental strategy for creating valuable synthetic intermediates. researchgate.net Halogenation can be achieved through a variety of methods, with the choice of reagent and conditions dictating the position and number of halogen atoms introduced.

Classical methods often involve electrophilic aromatic substitution. For instance, chlorination can be performed using reagents like phosphorus oxychloride (POCl₃), often in the presence of a catalyst. smolecule.com Bromination is commonly achieved with elemental bromine or N-bromosuccinimide (NBS).

More recently, significant advancements have been made in developing highly regioselective and efficient halogenation protocols. These modern strategies often focus on direct C-H bond functionalization, providing more atom-economical and environmentally benign alternatives to traditional methods. Noteworthy developments include:

Metal-free, remote C-H halogenation: Protocols using inexpensive and atom-economical trihaloisocyanuric acids allow for the regioselective halogenation (chlorination, bromination, and iodination) at the C5-position of 8-substituted quinolines under mild, open-air conditions. nih.govrsc.org

Catalyst-free aqueous methods: C5-selective halogenation has been successfully performed in water using N-halosuccinimides (NCS, NBS, and NIS) as the halogen source, avoiding the need for metal catalysts or additives. rsc.org

Hypervalent iodine reagents: The use of reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) in combination with potassium halide salts enables the regioselective C3–H halogenation of 4-quinolones under mild conditions. acs.org

Transition metal catalysis: Nickel-catalyzed methods have been developed for the di-halogenation at the C5 and C7 positions of 8-aminoquinolines. sioc-journal.cn

These diverse strategies provide chemists with a robust toolbox for the precise synthesis of a wide range of halogenated quinoline derivatives.

Role of 6-Bromo-2,4-dichloroquinoline within Dihalogenated Quinoline Derivatives

This compound is a triply halogenated quinoline derivative that serves as a highly versatile building block in organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents, which allows for programmed, site-selective modifications.

The core of its reactivity lies in the 2,4-dichloroquinoline (B42001) pattern. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution than the chlorine at the C4 position. acs.orgbeilstein-journals.org This is due to the electronic influence of the ring nitrogen, which makes the C2 position more electron-deficient. This reactivity difference enables chemists to selectively replace the C2-chloro group while leaving the C4-chloro group intact, or to perform sequential substitutions under different reaction conditions.

The bromine atom at the C6 position on the benzo-ring portion of the scaffold introduces another layer of synthetic versatility. Unlike the chloro groups, the C6-bromo substituent is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. acs.orgrsc.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Therefore, this compound is not just another dihalogenated quinoline; it is a multifunctional intermediate where each halogen atom can be addressed chemoselectively. This allows for the stepwise and controlled introduction of three different substituents onto the quinoline core, making it an exceptionally valuable precursor for constructing complex, highly functionalized target molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₉H₄BrCl₂N | sigmaaldrich.comuni.lu |

| CAS Number | 406204-90-8 | sigmaaldrich.com |

| Monoisotopic Mass | 274.8904 Da | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | CRFXLQFAIWSWIV-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Context of Dichloroquinoline Research

Research into dichloroquinolines has a history that is closely linked to the broader development of quinoline chemistry, which began with the isolation of quinoline itself in 1834. researchgate.net Early synthetic work in the 20th century established foundational methods for creating the quinoline core and its derivatives. A common route to 2,4-dichloroquinolines involved the condensation of an aromatic amine with malonic acid, followed by treatment with phosphorus oxychloride (POCl₃) to convert the resulting 4-hydroxy-2-quinolone into the dichloro derivative. asianpubs.orgasianpubs.org

A significant focus of historical research was on 4,7-dichloroquinoline, which is a key intermediate in the synthesis of the antimalarial drug chloroquine. orgsyn.org Much of this work was spurred by military needs, with extensive research being conducted during the 1940s. orgsyn.orgacs.org

The study of 2,4-dichloroquinolines also has deep roots, with investigations into their reactivity and the orientation effects of substituents. asianpubs.orgrsc.org For a long time, detailed spectral data for these compounds were scarce, which made structural elucidation challenging. rsc.org Research on other isomers, such as 6,8-dichloroquinoline, was also being published by the mid-20th century. acs.org Over the decades, the synthetic toolbox has expanded dramatically, with modern advancements such as microwave-assisted synthesis providing much faster and more efficient routes to these important compounds. asianpubs.org

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,4-dichloroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFXLQFAIWSWIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695392 |

Source

|

| Record name | 6-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-90-8 |

Source

|

| Record name | 6-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,4-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 2,4 Dichloroquinoline

Synthetic Routes and Reaction Conditions

Multi-step Synthesis from Precursors

A common and versatile approach to the synthesis of 6-bromo-2,4-dichloroquinoline involves a multi-step reaction sequence. This typically begins with a suitably substituted aniline (B41778) precursor, which already contains the bromo-substituent at the desired position. The quinoline (B57606) ring is then constructed, followed by the introduction of the chloro-substituents.

A plausible and frequently utilized precursor for this synthesis is 4-bromoaniline (B143363). The synthesis generally proceeds through the formation of an intermediate, 6-bromo-4-hydroxyquinolin-2(1H)-one, which is subsequently dichlorinated.

One documented pathway involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). This reaction is typically heated to form an intermediate which is then cyclized using a dehydrating agent like Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or polyphosphoric acid (PPA) to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.

The subsequent and crucial step is the dichlorination of this quinolinedione intermediate. This transformation is effectively achieved by treating 6-bromo-4-hydroxyquinolin-2(1H)-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netresearchgate.netnih.govsemanticscholar.org This reaction replaces the hydroxyl and the keto groups with chlorine atoms, yielding the final product, this compound. The reaction may be carried out in excess POCl₃, which can also serve as the solvent, or in the presence of an organic base.

Table 1: Representative Reaction Conditions for Multi-step Synthesis

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|---|

| 1. Cyclization | 4-bromoaniline, 2,2-dimethyl-1,3-dioxane-4,6-dione | Eaton's Reagent or Polyphosphoric Acid | - | 70-120°C | Overnight | 6-bromo-4-hydroxyquinolin-2(1H)-one |

| 2. Dichlorination | 6-bromo-4-hydroxyquinolin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Excess POCl₃ or inert solvent | Reflux | Several hours | This compound |

In the context of synthesizing this compound, the bromine atom is typically introduced at the beginning of the synthetic sequence by using a pre-brominated starting material such as 4-bromoaniline. This strategy is often more efficient and provides better regiocontrol than attempting to brominate the quinoline core at a later stage. However, methods for the direct bromination of quinoline and its derivatives are well-established in organic chemistry, often employing reagents like molecular bromine or N-bromosuccinimide (NBS) in various solvents. The position of bromination is highly dependent on the reaction conditions and the existing substituents on the quinoline ring.

The introduction of chlorine atoms at the 2- and 4-positions of the quinoline ring is a key transformation in the synthesis of this compound. This is typically achieved by the dehydroxy-chlorination of a quinolinedione precursor. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. researchgate.netresearchgate.netnih.govsemanticscholar.org The reaction mechanism involves the activation of the keto and hydroxyl groups by POCl₃, followed by nucleophilic substitution with chloride ions. In some cases, phosphorus pentachloride (PCl₅) may be used in conjunction with POCl₃ to enhance the chlorination. The reaction is generally carried out at elevated temperatures, often under reflux conditions.

The multi-step synthesis of this compound from 4-bromoaniline is an example of a sequential halogenation protocol. In this approach, the bromine atom is present on the aromatic precursor, and the chlorine atoms are introduced in a subsequent step. This sequence is often preferred to ensure the precise placement of each halogen atom. An alternative, though potentially less regioselective, approach could involve the synthesis of a quinoline-2,4-dione, followed by sequential bromination and then dichlorination, or vice versa. The order of halogenation would be critical in determining the final product and would likely require careful control of reaction conditions to achieve the desired isomer.

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org This reaction can be adapted to produce halogenated quinolines by using a halogenated aniline as the starting material. For instance, a modified Skraup reaction using 4-bromoaniline would be expected to produce 6-bromoquinoline (B19933). researchgate.net While the traditional Skraup reaction is known for being vigorous, various modifications have been developed to improve safety and yields, such as using milder oxidizing agents or carrying out the reaction under microwave irradiation. nih.govrsc.org Once the 6-bromoquinoline core is formed, it would require further chemical transformations, such as oxidation and subsequent chlorination, to yield this compound.

Table 2: Modified Skraup Reaction with Halogenated Precursor

| Starting Material | Reagents | Conditions | Initial Product |

|---|---|---|---|

| 4-bromoaniline | Glycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Heating | 6-bromoquinoline |

One-Pot Synthesis Approaches for Dichloroquinoline Derivatives

To streamline the synthesis and improve efficiency, one-pot procedures for the preparation of 2,4-dichloroquinoline (B42001) derivatives have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

A notable one-pot synthesis involves the condensation of an aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. asianpubs.org This reaction can be significantly accelerated using microwave irradiation. asianpubs.org In this approach, 4-bromoaniline would be reacted with malonic acid and POCl₃. The POCl₃ serves a dual role as both a condensing agent and a chlorinating agent. The reaction is believed to proceed through the in-situ formation of 6-bromo-4-hydroxyquinolin-2(1H)-one, which is then immediately converted to this compound under the reaction conditions. This method offers the advantages of reduced reaction times, often in the range of seconds to minutes, and potentially higher yields compared to traditional multi-step methods. asianpubs.org

Table 3: One-Pot Synthesis of Dichloroquinoline Derivatives

| Starting Materials | Reagents | Conditions | Product |

|---|---|---|---|

| 4-bromoaniline, Malonic acid | Phosphorus oxychloride (POCl₃) | Microwave irradiation (e.g., 600 W, ~50 s) | This compound |

Regioselective Synthesis Strategies

Regioselective synthesis is crucial for preparing specifically substituted quinolines like this compound, ensuring that the bromine and chlorine atoms are positioned correctly at the C6, C2, and C4 positions, respectively.

The substitution pattern of this compound is primarily dictated by the choice of starting materials and a sequence of cyclization and chlorination reactions.

Introduction of the 6-Bromo Substituent : The regioselective placement of the bromine atom at the C6 position is typically achieved by using 4-bromoaniline as the starting precursor. google.comresearchgate.net The bromine atom's position on the aniline ring directs its final location on the carbocyclic portion of the quinoline core after cyclization.

Formation of the Quinolone Core : A common strategy involves the condensation of 4-bromoaniline with a three-carbon synthon, such as ethyl propiolate or malonic acid, followed by a high-temperature cyclization reaction. google.comasianpubs.org For instance, reacting 4-bromoaniline with ethyl propiolate yields 3-(4-bromoanilino)ethyl acrylate, which upon heating in a high-boiling solvent like diphenyl ether, cyclizes to form 6-bromoquinolin-4(1H)-one. google.com

Chlorination to Yield the Final Product : The resulting 6-bromoquinolin-4(1H)-one intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in a solvent like toluene. google.com This step converts the hydroxyl group at C4 and the carbonyl group at C2 (in its tautomeric form) into chloro substituents, yielding the target this compound. asianpubs.org Microwave-assisted protocols for the condensation and chlorination steps have also been developed to expedite the synthesis of dichloroquinolines. asianpubs.org

Interactive Table: Regioselective Synthesis of this compound

| Step | Reactants | Key Reagent/Condition | Intermediate/Product | Purpose |

| 1 | 4-Bromoaniline, Ethyl propiolate | Methanol, 40°C | 3-(4-bromoanilino)ethyl acrylate | Formation of acyclic precursor |

| 2 | 3-(4-bromoanilino)ethyl acrylate | Diphenyl ether, ~200°C | 6-Bromoquinolin-4(1H)-one | Thermal cyclization to form quinolone core |

| 3 | 6-Bromoquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | This compound | Dichlorination of the heterocyclic ring |

Synthetic Transformations Involving this compound as an Intermediate

This compound is a valuable synthetic intermediate due to the differential reactivity of its three halogen substituents, allowing for selective and sequential modifications. jconsortium.commedchemexpress.com

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), which is a cornerstone of its utility as an intermediate. jconsortium.com

Regioselectivity : A key feature of the reactivity of 2,4-dichloroquinolines is the pronounced regioselectivity of nucleophilic substitution. The chlorine atom at the C4 position is significantly more reactive and is preferentially substituted over the chlorine at the C2 position. jconsortium.comnih.gov This differential reactivity is attributed to electronic factors; the carbon at the 4-position is more electron-deficient and thus more susceptible to nucleophilic attack. nih.govresearchgate.net This behavior is analogous to that observed in 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, where C4 substitution is also favored. nih.govwuxiapptec.com

Common Transformations : This regioselectivity allows for the controlled, stepwise introduction of nucleophiles. A wide array of nucleophiles, including amines, can be selectively introduced at the C4 position under controlled conditions. jconsortium.com This makes this compound a key precursor for synthesizing a diverse range of 2-chloro-4-substituted-6-bromoquinoline derivatives, which can be further functionalized at the C2 and C6 positions in subsequent steps.

Interactive Table: Nucleophilic Substitution of 2,4-Dichloro-type Heterocycles

| Heterocycle Core | Position of Attack | Nucleophile Type | Outcome | Reference Analogy |

| Quinoline | C4 (preferential) | Amines, Alkoxides | Selective formation of 4-substituted-2-chloroquinoline | jconsortium.com |

| Quinazoline (B50416) | C4 (preferential) | Primary/Secondary Amines | Selective formation of 4-amino-2-chloroquinazoline | nih.govresearchgate.net |

| Pyrimidine | C4 (generally) | Amines | Selective formation of 4-substituted-2-chloropyrimidine | wuxiapptec.com |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds, enabling the introduction of various organic moieties onto the quinoline scaffold. The reactivity of the halogen atoms in this compound under these conditions generally follows the order of C-Br > C-Cl, allowing for selective functionalization at the C6 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. derpharmachemica.comnih.gov While specific studies on this compound are not extensively documented, the principles can be inferred from reactions with analogous substrates like 2,4-dichloroquinazolines and other haloquinolines. lumenlearning.com The reaction would be expected to proceed selectively at the more reactive C6-bromo position. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate. lumenlearning.com

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Ref |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-100 | Arylboronic acid | 6-Aryl-2,4-dichloroquinoline | lumenlearning.com |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | Heteroarylboronic acid | 6-Heteroaryl-2,4-dichloroquinoline | libretexts.org |

Hiyama Coupling

The Hiyama coupling utilizes an organosilane as the coupling partner in a palladium-catalyzed reaction. nih.gov This method requires an activating agent, typically a fluoride (B91410) source like TBAF, to facilitate transmetalation. nih.gov The reaction offers an alternative to Suzuki coupling and is known for its tolerance of various functional groups. Given the reactivity patterns, the Hiyama coupling of this compound would preferentially occur at the C-Br bond.

Kumada Coupling

The Kumada coupling employs a Grignard reagent (organomagnesium halide) to form a C-C bond with an organic halide, catalyzed by a nickel or palladium complex. mdpi.com This reaction is one of the earliest developed cross-coupling methods and remains valuable for synthesizing unsymmetrical biaryls. mdpi.com Application to this compound would involve reaction with a Grignard reagent, likely targeting the C6 position under palladium or nickel catalysis.

Stille Coupling

In the Stille reaction, an organotin compound (organostannane) is coupled with an organic halide. google.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, although the toxicity of tin reagents is a drawback. The chemoselectivity of Stille couplings on polyhalogenated aromatics often allows for the selective reaction of C-Br bonds over C-Cl bonds, making it a suitable method for functionalizing the C6 position of the target compound. wikipedia.org

Amination Reactions

The introduction of nitrogen-containing substituents is crucial for developing pharmacologically active compounds. This can be achieved on the this compound scaffold through either palladium-catalyzed methods or nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. nih.govacsgcipr.org This reaction has been successfully applied to the closely related 6-bromo-2-chloroquinoline, where selective amination at the C6-bromo position was achieved in the presence of the C2-chloro group. mdpi.com This high selectivity is attributed to the greater reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. mdpi.comrsc.org A variety of cyclic amines can be coupled using a palladium catalyst and a phosphine (B1218219) ligand. mdpi.com

Interactive Data Table: Conditions for Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Yield (%) | Ref |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Morpholine | 6-Morpholino-2-chloroquinoline | 91 | mdpi.com |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Piperidine | 6-Piperidino-2-chloroquinoline | 89 | mdpi.com |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Pyrrolidine | 6-Pyrrolidino-2-chloroquinoline | 85 | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on dihaloquinolines typically occurs at the electron-deficient C2 or C4 positions. The chlorine atom at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 position. This regioselectivity allows for the introduction of amines at these positions under thermal conditions, often in the presence of a non-nucleophilic base, without affecting the C6-bromo substituent.

Alkoxydehalogenation

Alkoxydehalogenation is a nucleophilic substitution reaction where a halogen atom is replaced by an alkoxy group. Studies on 2,4-dihaloquinolines have shown that this reaction can be highly regioselective. researchgate.net When 2,4-dichloroquinoline is treated with a solid sodium alkoxide in a non-polar solvent like toluene, substitution occurs preferentially at the C2 position to yield 2-alkoxy-4-chloroquinolines. researchgate.netnih.gov This method provides a direct route to functionalize the C2 position, leaving the C4-chloro and C6-bromo groups available for subsequent transformations.

Interactive Data Table: Regioselective Alkoxydehalogenation of 2,4-Dichloroquinoline

| Substrate | Reagent | Solvent | Product | Ref |

| 2,4-Dichloroquinoline | Sodium methoxide (B1231860) (solid) | Toluene | 2-Methoxy-4-chloroquinoline | researchgate.net |

| 2,4-Dichloroquinoline | Sodium ethoxide (solid) | Toluene | 2-Ethoxy-4-chloroquinoline | researchgate.net |

Cyclization Reactions

This compound can serve as a scaffold for the construction of more complex, fused tetracyclic quinoline systems, which are of interest in medicinal chemistry. researchgate.net These syntheses typically involve a two-step process: first, a functional group is introduced at one of the halogenated positions via a cross-coupling or substitution reaction, and second, an intramolecular cyclization is induced.

For instance, a group containing a nucleophilic center (like an amine or a hydroxyl group) can be introduced at the C6 position via Suzuki or Buchwald-Hartwig reactions. Subsequent reaction conditions can then be employed to facilitate an intramolecular cyclization between this newly introduced group and one of the chloro-substituted positions (C2 or C4), leading to the formation of a new fused ring. This strategy allows for the creation of diverse polycyclic aromatic systems. nih.gov

Spectroscopic and Structural Elucidation Studies of 6 Bromo 2,4 Dichloroquinoline

Advanced Spectroscopic Characterization Techniques

The characterization of analogous quinoline (B57606) derivatives is widely reported, and the techniques described below are standard methodologies that would be applied to determine the structure of 6-bromo-2,4-dichloroquinoline. The expected patterns and general chemical shift regions can be inferred from the analysis of closely related structures, but precise, experimentally verified data for the title compound is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the aromatic region would be of primary interest. The quinoline ring system contains three protons. Based on the substitution pattern, one would expect to observe three distinct signals in the downfield region of the spectrum, characteristic of aromatic protons. The precise chemical shifts and coupling constants (J-values) would be influenced by the presence of the bromine and two chlorine substituents. The proton at position 3, being on the pyridine (B92270) ring and flanked by two chlorine atoms, would likely appear as a singlet. The protons on the benzene (B151609) ring (at positions 5, 7, and 8) would show splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.

Table 3.1.1.1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | Singlet | — | Data not available |

| H-5 | Doublet | d | Data not available |

| H-7 | Doublet of doublets | dd | Data not available |

| H-8 | Doublet | d | Data not available |

Note: This table is predictive and not based on experimentally reported data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the nine carbon atoms in the this compound molecule. Each carbon atom would give a distinct signal. The carbons bonded to the electronegative chlorine and nitrogen atoms (C-2 and C-4) would be expected to appear at a lower field (higher ppm values). The carbon atom attached to the bromine (C-6) would also be shifted downfield. The remaining carbon signals would be assigned based on established quinoline chemical shift data and the electronic effects of the substituents.

Table 3.1.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Note: This table is predictive and not based on experimentally reported data.

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignments of the ¹H and ¹³C NMR spectra. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This information is crucial for unambiguously connecting the different parts of the molecule and confirming the substitution pattern. For instance, correlations from H-5 to C-4, C-6, and C-8a would help to solidify the assignments in that region of the molecule.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

FT-IR and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of its bonds. For this compound, the spectra would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring system, typically in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, at lower wavenumbers (typically below 800 cm⁻¹).

Table 3.1.2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-Cl Stretch | < 800 |

| C-Br Stretch | < 700 |

Note: This table is predictive and not based on experimentally reported data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring is a chromophore that absorbs UV radiation. The spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands would be influenced by the halogen substituents, which can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.

Table 3.1.3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | Data not available |

| π→π* | Data not available |

Note: This table is predictive and not based on experimentally reported data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. The fragmentation pattern observed in a mass spectrum provides valuable information about the molecule's structure.

For this compound (C₉H₄BrCl₂N), the mass spectrum is expected to exhibit a distinctive isotopic pattern due to the presence of bromine and chlorine, both of which have multiple naturally occurring stable isotopes. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

The molecular ion (M⁺) peak would therefore appear as a cluster of peaks. The most abundant peak in this cluster would correspond to the ion containing the most abundant isotopes (⁷⁹Br, ³⁵Cl, ³⁵Cl). Other peaks in the cluster (M+2, M+4, M+6) would arise from the various combinations of the heavier isotopes. The relative intensities of these peaks are predictable and serve as a clear indicator for the presence of one bromine and two chlorine atoms.

Fragmentation of the this compound molecular ion would likely proceed through the sequential loss of halogen atoms (Cl or Br) and other small neutral molecules like HCN. The stability of the quinoline ring system means that the molecular ion peak is expected to be relatively intense.

Table 1: Predicted m/z Values for Major Adducts of this compound

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 275.89768 |

| [M+Na]⁺ | 297.87962 |

| [M-H]⁻ | 273.88312 |

This is an interactive data table. Data is predicted. uni.lu

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. When coupled with a mass spectrometer, the technique (LC-MS) becomes a highly sensitive and selective method for identifying compounds based on both their retention time and their mass-to-charge ratio.

A specific HPLC or LC-MS method for this compound has not been detailed in the available literature. However, a standard reverse-phase HPLC method would be suitable for its analysis. A C18 column is commonly used for the separation of similar aromatic and heterocyclic compounds umb.edu.

The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and efficient elution of the compound. Detection could be achieved using a UV detector, as the quinoline ring system is strongly UV-active, or more definitively, by a mass spectrometer.

In an LC-MS analysis, the compound would be identified by its characteristic retention time and the confirmation of its molecular weight and isotopic pattern by the mass spectrometer, as described in the mass spectrometry section. This dual detection provides a high degree of confidence in the identification and quantification of the analyte.

Crystallographic Analysis and Molecular Structure

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry and how molecules are arranged in the crystal lattice.

A crystal structure for this compound has not been reported in the surveyed literature. However, analysis of related halogenated quinoline derivatives provides insight into the expected structural features nih.govacs.orgiucr.org. The quinoline core is expected to be essentially planar. The carbon-carbon bond lengths within the aromatic rings would be intermediate between single and double bonds, characteristic of aromatic systems. The C-Cl and C-Br bond lengths would be consistent with those observed in other aryl halides. The precise molecular geometry, including any minor deviations from planarity, would be influenced by the packing forces within the crystal.

Table 2: Typical Crystallographic Data Parameters (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 110 |

| Volume (ų) | 1000 - 1500 |

This is an interactive data table representing typical values for similar organic molecules.

Intermolecular Interactions (e.g., C-H···Cl, C-H···N, C-H···π interactions)

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal lattice.

C-H···Cl and C-H···Br Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the chlorine or bromine atoms as acceptors are anticipated. These interactions are common in the crystal structures of organohalogen compounds mdpi.com.

C-H···N Interactions: The nitrogen atom of the quinoline ring is a good hydrogen bond acceptor and is expected to form C-H···N interactions with hydrogen atoms from neighboring molecules nih.gov.

π-π Stacking Interactions: The planar, electron-rich quinoline ring system is likely to participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds.

Halogen Bonds (e.g., Cl···N, Br···N): The chlorine and bromine atoms can act as halogen bond donors, interacting with the electron-rich nitrogen atom of a neighboring quinoline ring. These directional interactions are increasingly recognized as important tools in crystal engineering iucr.org.

The interplay of these various interactions would dictate the final supramolecular assembly of the compound in the solid state.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key features mdpi.comnih.govtandfonline.com:

H···H Contacts: As with most organic molecules, contacts between hydrogen atoms would likely account for the largest percentage of the Hirshfeld surface area.

H···Cl/Cl···H and H···Br/Br···H Contacts: These would appear as distinct "wings" on the fingerprint plot and represent the C-H···Cl and C-H···Br hydrogen bonds. Their percentage contribution would highlight their importance in the crystal packing.

C···C Contacts: These correspond to the π-π stacking interactions between the quinoline rings.

The analysis would provide a detailed, quantitative picture of the intermolecular interaction landscape, complementing the structural information obtained from X-ray diffraction.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine |

| Quinoline-6-carbonitrile |

| 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline |

Theoretical and Computational Investigations of 6 Bromo 2,4 Dichloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into molecular behavior at the atomic level, complementing and guiding experimental research. For 6-Bromo-2,4-dichloroquinoline, theoretical investigations are crucial for understanding how the presence and position of bromo and chloro substituents on the quinoline (B57606) framework influence its geometric and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. semanticscholar.org It has been successfully applied to study various quinoline derivatives, offering a balance between accuracy and computational cost. dergipark.org.trresearchgate.net Calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p) to provide a reliable description of the molecular system. dergipark.org.trnih.govmdpi.com

The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, this calculation seeks the most stable conformation by minimizing the forces on each atom. The process is typically carried out using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. dergipark.org.trmdpi.com The resulting optimized structure corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

The optimized geometry of this compound is expected to be perfectly planar, a characteristic feature of the fused aromatic ring system of quinoline. dergipark.org.tr The introduction of halogen substituents (Br and Cl) leads to specific changes in bond lengths and angles compared to the parent quinoline molecule. For instance, the C-Br and C-Cl bond lengths are key parameters, and their calculated values provide insight into the electronic influence of the halogens on the aromatic system. The stability of the molecule is directly related to its optimized low-energy structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-Cl | 1.735 | C3-C2-C10 | 121.5 |

| C4-Cl | 1.738 | C3-C4-C10 | 120.8 |

| C6-Br | 1.902 | C5-C6-C7 | 121.1 |

| N1-C2 | 1.315 | C5-C6-Br | 119.2 |

| C2-C3 | 1.421 | C7-C6-Br | 119.7 |

| C3-C4 | 1.375 | C2-N1-C9 | 117.5 |

| C4-C10 | 1.418 | ||

| C5-C6 | 1.380 |

Note: The values in this table are representative and based on DFT calculations for similar halogenated quinoline structures.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of spectral bands. researchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified gas-phase model. dergipark.org.tr To improve accuracy, these frequencies are commonly scaled using empirical scaling factors. researchgate.net

The assignment of each vibrational mode to specific bond stretches, bends, or torsions is achieved through Potential Energy Distribution (PED) analysis. dergipark.org.trbohrium.com For this compound, characteristic vibrations would include C-H stretching modes in the aromatic region (3000-3100 cm⁻¹), C=C and C=N ring stretching modes (1400-1600 cm⁻¹), in-plane and out-of-plane C-H bending, and the distinctive low-frequency vibrations corresponding to the C-Cl and C-Br stretching modes. dergipark.org.trresearchgate.net

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment (Contribution % from PED) | Vibrational Mode |

|---|---|---|

| 3085 | ν(C-H) (98%) | Aromatic C-H Stretch |

| 1595 | ν(C=C) (75%) + ν(C=N) (20%) | Ring Stretch |

| 1550 | ν(C=C) (80%) | Ring Stretch |

| 1460 | ν(C=N) (65%) + ν(C=C) (25%) | Ring Stretch |

| 1250 | β(C-H) (85%) | In-plane C-H Bend |

| 830 | γ(C-H) (90%) | Out-of-plane C-H Bend |

| 710 | ν(C-Cl) (88%) | C-Cl Stretch |

Note: ν = stretching, β = in-plane bending, γ = out-of-plane bending. Frequencies are representative values for similar compounds.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. libretexts.orgpku.edu.cn The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the HOMO is typically a π-orbital distributed across the quinoline ring system, while the LUMO is a π*-orbital. The presence of electronegative halogen atoms is expected to lower the energies of both the HOMO and LUMO and influence the magnitude of the energy gap.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.10 |

Note: These values are illustrative, calculated using DFT methods, and represent typical ranges for halogenated aromatic systems.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com The results can be used to simulate a theoretical UV-Vis spectrum, which can then be compared with experimental data. researchgate.net

For aromatic systems like this compound, the main absorption bands in the UV-Vis spectrum typically arise from π → π* transitions within the quinoline ring. The TD-DFT calculations, often performed at the B3LYP/6-311++G(d,p) level, can predict the maximum absorption wavelengths (λmax) and the nature of the contributing electronic transitions. dergipark.org.trmdpi.com The calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase conditions.

Table 4: Predicted Electronic Transitions for this compound using TD-DFT

| Excitation Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.085 | HOMO -> LUMO (92%) | π -> π* |

| 280 | 0.150 | HOMO-1 -> LUMO (85%) | π -> π* |

Note: The data represents typical TD-DFT outputs for substituted quinolines, showing the primary electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational methods can accurately predict NMR chemical shifts (δ) for ¹H and ¹³C nuclei, providing valuable support for experimental assignments. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR isotropic shielding constants. imist.maresearchgate.netuts.edu.au

The calculations are typically performed on the optimized molecular geometry using a DFT functional like B3LYP. imist.marsc.org The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σTMS - σiso). imist.ma The predicted chemical shifts for this compound would reflect the electronic environment of each carbon and hydrogen atom, showing the deshielding effects of the electronegative nitrogen and halogen atoms and the influence of the aromatic ring currents.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | 7.55 | C2 | 150.8 |

| H5 | 8.20 | C3 | 122.5 |

| H7 | 7.85 | C4 | 148.2 |

| H8 | 7.95 | C4a | 125.1 |

| C5 | 130.4 | ||

| C6 | 121.7 | ||

| C7 | 134.5 | ||

| C8 | 128.9 |

Note: Chemical shifts are referenced to TMS and are representative values based on GIAO-DFT calculations for related structures.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote neutral or intermediate potential.

In studies of related compounds, such as bromo-dimethoxybenzaldehydes, MEP maps are used to understand chemical properties through electronic isodensity surfaces sbq.org.br. For quinoline derivatives, the MEP surface helps identify the most reactive sites. For instance, in 6-chloroquinoline, the nitrogen atom and certain regions of the benzene (B151609) ring are identified as potential sites for electrophilic interactions. While specific MEP analysis for this compound is not detailed in the available literature, theoretical calculations on similar structures suggest that the nitrogen atom would be a region of negative potential, and the areas around the hydrogen and halogen atoms would exhibit positive potential, guiding molecular interactions sbq.org.brdergipark.org.tr.

Atomic Charge Analysis (e.g., Mulliken charge analysis)

Atomic charge analysis provides a quantitative measure of the partial electric charge on each atom within a molecule. One of the most common methods is the Mulliken population analysis, which partitions the total electron population among the constituent atoms based on the linear combination of atomic orbitals (LCAO) approach wikipedia.orgstackexchange.com. These partial charges are instrumental in understanding a molecule's electronic structure, dipole moment, polarizability, and other electronic properties niscpr.res.inresearchgate.net.

Mulliken charge calculations are routinely performed using Density Functional Theory (DFT) methods niscpr.res.inresearchgate.net. For example, in a study of a quinoline derivative, DFT calculations were used to compute Mulliken atomic charges, revealing that electronegative atoms like nitrogen carry a negative charge, while most hydrogen atoms are positively charged niscpr.res.in. This distribution of charges is critical for understanding intermolecular interactions. Although specific Mulliken charge data for this compound is not available, analysis of analogous molecules like 6-chloroquinoline shows significant changes in the partial charges of carbon atoms upon substitution, which is attributed to the presence of electronegative substituents dergipark.org.tr. Such analysis for this compound would similarly elucidate the influence of the bromo and chloro substituents on its electronic landscape.

Table 1: Representative Mulliken Atomic Charges for a Substituted Quinoline Derivative (Note: This table is illustrative, based on general findings for similar compounds, as specific data for this compound was not available in the cited sources.)

| Atom | Partial Charge (e) |

| N1 | -0.5 to -0.7 |

| C2 | +0.3 to +0.5 |

| C4 | +0.3 to +0.5 |

| C6 | -0.1 to +0.1 |

| Br (at C6) | -0.05 to +0.05 |

| Cl (at C2) | -0.1 to -0.2 |

| Cl (at C4) | -0.1 to -0.2 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational stability and intermolecular interaction patterns of molecules nih.gov. MD simulations are particularly useful for understanding how a molecule like this compound might interact with biological targets, such as proteins or DNA, by assessing the stability of the resulting complex nih.govmdpi.com.

In a study of cytotoxic 6-bromo quinazoline (B50416) derivatives, MD simulations were conducted to explore the interactions between the compounds and the EGFR receptor nih.gov. The simulations assessed the conformational stability of the enzyme-ligand complex over a period of 100 nanoseconds. While specific MD simulation studies for this compound were not found, this methodology would be essential to evaluate its binding affinity and stability within a biological receptor, providing insights into its potential pharmacological activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties nih.govdergipark.org.tr. The primary goal of QSAR is to develop models that can predict the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process dergipark.org.trresearchgate.net.

These models are built by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning, to create a predictive equation nih.govresearchgate.net. Numerous QSAR studies have been performed on quinoline derivatives to explore their potential as antitumor, antimalarial, and antibacterial agents researchgate.netnih.govnih.gov.

Correlation of Molecular Descriptors with Biological Activity

In QSAR studies, molecular descriptors are numerical values that characterize the chemical structure of a molecule in terms of its topological, electronic, or steric properties. The correlation of these descriptors with biological activity is the cornerstone of the QSAR approach dergipark.org.tr.

For various quinoline derivatives, QSAR models have been developed that link specific descriptors to their biological effects. For instance, studies on quinoline derivatives as anticancer agents have shown that electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields significantly impact their activity nih.gov. In another study on the antimalarial activity of quinoline compounds, descriptors like total connectivity, percentage of carbon, and density were found to be crucial determinants of their potency researchgate.net.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how a molecule fits into a receptor site. |

| Hydrophobic | LogP (Partition coefficient) | Determines membrane permeability and transport. |

| Topological | Connectivity indices, Wiener index | Describes molecular branching and shape. |

While a specific QSAR model for this compound is not available in the reviewed literature, the established methodologies for other quinolines provide a clear framework. A QSAR study on this compound would involve calculating its molecular descriptors and correlating them with a measured biological activity, which could lead to the design of new derivatives with enhanced potency nih.govnih.gov.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Halogen Substituents on Activity

The presence and location of halogen atoms on the quinoline (B57606) ring are pivotal in defining the compound's biological effects. Halogens can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, excretion, and target-binding affinity.

The specific substitution pattern of 6-Bromo-2,4-dichloroquinoline, with a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions, is crucial to its activity.

2-Position Chlorine: Substitution at the 2-position of the quinoline scaffold has been shown to have a significant impact on antibacterial and antibiofilm activities. nih.gov Synthetic modifications at this position can be synthetically tuned to optimize these biological properties. nih.govnih.gov

6-Position Bromine: Substitution on the benzene (B151609) ring of the quinoline, such as the bromine at the 6-position, offers a vector for developing new therapeutic agents. frontiersin.org In some quinoline series, 6-substitution has led to compounds with high in vitro potency. frontiersin.org The electronic effects of halogens at this position can be favorable for interactions with receptor sites.

The collective halogenation pattern of this compound dictates its binding affinity to various biological targets. Halogen atoms can participate in hydrophobic and polar interactions, and they can alter the polarity of adjacent atoms in the aromatic ring system. This can influence binding to receptors, ion channels, and enzymes. frontiersin.orgdrugdesign.org

Interactive Table: Predicted Influence of Halogen Substituents on Binding Affinity.

| Substituent | Position | Predicted Contribution to Binding Affinity |

| Chlorine | 2 | Potentially enhances antibacterial target engagement. |

| Chlorine | 4 | May contribute to hydrophobic interactions within binding sites. |

| Bromine | 6 | Can provide favorable electronic effects for receptor interaction. |

Mechanistic Investigations of Biological Interactions

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from the behavior of analogous halogenated quinoline compounds.

Quinoline-based compounds are known to interact with a wide range of enzymes and receptors. frontiersin.org For instance, some quinoline derivatives act as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov The mechanism can involve intercalation into DNA, leading to conformational changes in the enzyme-DNA complex. nih.gov The specific halogenation pattern of this compound likely influences its affinity and mode of binding to the active sites of such enzymes. Molecular docking studies on other quinoline derivatives have provided valuable insights into their binding interactions, for example, with EGFR and HER-2. rsc.org

By interacting with key enzymes and receptors, halogenated quinolines can interfere with critical cellular pathways. Inhibition of DNA-acting enzymes can disrupt DNA replication and repair processes. nih.gov Furthermore, some quinoline-based compounds have been shown to elicit a DNA damage response in cancer cells. nih.gov The ability of the quinoline scaffold to serve as a core for dual-target inhibitors, such as those for EGFR and HER-2, highlights its potential to modulate cell signaling pathways involved in cell proliferation and survival. rsc.org

Stereochemistry can play a crucial role in the biological activity of chiral molecules. However, this compound is an achiral molecule, meaning it does not have enantiomers or diastereomers. Therefore, its biological activity is not dependent on stereoisomerism.

Molecular Docking Studies and Binding Patterns

Molecular docking simulations have been instrumental in elucidating the potential binding modes of quinoline derivatives to various biological targets. While specific studies on this compound are not extensively detailed in the available literature, research on closely related 6-bromo-quinazoline analogs and other substituted quinolines provides valuable insights into their ligand-protein interactions and binding affinities.

Docking studies of 6-bromo-quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain have revealed key interactions that contribute to their binding. These studies indicate that the quinazoline (B50416) scaffold can fit into the ATP-binding pocket of EGFR. The interactions are often characterized by a combination of hydrogen bonds, and hydrophobic interactions. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor with key amino acid residues in the hinge region of the kinase domain.

The hydrophobic nature of the quinoline ring system, further enhanced by the bromo and chloro substituents, facilitates favorable van der Waals and hydrophobic interactions with nonpolar residues in the active site. The bromine atom at the 6-position can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

In the context of kinases, derivatives of 6-bromo-quinazoline have been investigated as potential EGFR inhibitors. Molecular docking studies have shown that these compounds can exhibit significant binding energies, suggesting a plausible mechanism for their observed cytotoxic effects on cancer cell lines. The specific substitutions on the quinazoline ring play a crucial role in determining the binding affinity.

| Compound Class | Target | Key Interactions Observed in Docking Studies |

| 6-Bromo-quinazoline derivatives | EGFR Kinase | Hydrogen bonds, Hydrophobic interactions |

| Quinolone Antibiotics | E. coli DNA Gyrase | Complex formation with enzyme and DNA |

Correlation between Chemical Structure and Biological Efficacy

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies on various classes of quinolines have provided a framework for understanding how chemical modifications influence their therapeutic effects.

For quinoline-based anticancer agents, substitutions at the C-2, C-4, and C-6 positions are critical. The presence of a bromine atom at the C-6 position, as in this compound, has been shown in related compounds to contribute to cytotoxic activity. The chloro groups at the C-2 and C-4 positions are reactive sites that can be further modified to generate derivatives with improved potency and selectivity. For instance, replacement of the chlorine at C-4 with different amine side chains has been a common strategy in the development of antimalarial drugs like chloroquine, where the nature of the side chain is crucial for activity.

In a series of quinoline carboxylic acid analogs designed as inhibitors of dihydroorotate (B8406146) dehydrogenase, three key regions were identified as being critical for inhibitory activity: the C-2 position, which requires bulky hydrophobic groups; the C-4 position, which necessitates a carboxylic acid moiety; and the benzo portion of the quinoline ring, where appropriate substitutions can modulate activity.

The following table summarizes the general SAR trends for different classes of quinoline derivatives:

| Quinoline Derivative Class | Position of Substitution | Effect of Substitution on Biological Activity |

| 4-Aminoquinolines (Antimalarial) | C-7 | A chloro group is considered optimal for activity. |

| C-4 | A dialkylaminoalkyl side chain is crucial for activity. | |

| C-3 | Introduction of a methyl group can reduce activity. | |

| Quinoline Carboxylic Acids (Anticancer) | C-2 | Bulky hydrophobic substituents are necessary. |

| C-4 | A carboxylic acid group is strictly required. | |

| Benzo ring (e.g., C-6) | Appropriate substitutions enhance inhibitory activity. | |

| 6-Bromo-quinazolines (Anticancer) | C-6 | Bromine substitution contributes to cytotoxicity. |

| C-2, C-4 | Modifications at these positions can modulate activity and selectivity. |

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Synthesis

The quinoline (B57606) ring system is a foundational structure in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. nih.govorientjchem.orgnih.gov 6-Bromo-2,4-dichloroquinoline, and its close analogs like 6-bromo-4-chloroquinoline, are important intermediates in the creation of complex molecules with therapeutic potential. nih.govatlantis-press.com The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the strategic addition of various functional groups to the quinoline core. This adaptability is crucial for modifying the pharmacological properties of the resulting compounds, such as their solubility, bioavailability, and target selectivity. orientjchem.org

One of the most notable applications of this scaffold is in the synthesis of advanced enzyme inhibitors. For instance, the closely related compound 6-bromo-4-chloroquinoline is a key precursor in the synthesis of GSK2126458 (Omipalisib). nih.govresearchgate.net This potent molecule is an inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are critical targets in cancer therapy. researchgate.net The synthesis involves converting 6-bromo-4-chloroquinoline into a 4-iodo intermediate, which then undergoes palladium-catalyzed cross-coupling reactions to build the final complex structure. nih.gov This highlights the essential role of the bromo-dichloroquinoline framework as a starting point for constructing highly specific and potent pharmaceutical agents.

Synthesis of Novel Quinoline Derivatives for Therapeutic Applications

The quinoline scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. ekb.eg Its versatility allows chemists to generate large libraries of derivatives for screening against various diseases. orientjchem.orgnih.gov By modifying the core of this compound, researchers can develop novel compounds with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral activities. nih.govnih.govorientjchem.org

The process of creating these derivatives often involves replacing the chlorine atoms with different amines, alcohols, or other nucleophiles. The bromine atom at the 6-position can also be used for further modifications, such as cross-coupling reactions, to add more complexity to the molecule. nih.gov These structural modifications are guided by structure-activity relationship (SAR) studies, which help in understanding how specific chemical features influence the biological activity of the compound. rsc.org For example, the presence of a halogen, like the bromine in this compound, can enhance the lipophilicity and cellular uptake of a drug, potentially improving its efficacy. orientjchem.org

Development of Enzyme Inhibitors

Many diseases, including cancer and bacterial infections, are driven by the abnormal activity of enzymes. Consequently, designing molecules that can inhibit these enzymes is a major focus of drug discovery. The quinoline scaffold, as exemplified by derivatives of this compound, is instrumental in the development of various enzyme inhibitors. ekb.eg

Quinoline-based compounds have been shown to target several critical enzymes:

DNA Gyrase and Topoisomerase IV : These bacterial enzymes are essential for DNA replication and are the primary targets for quinolone antibiotics. mdpi.com Novel quinoline derivatives have been developed that show potent inhibitory activity against these enzymes, leading to bacterial cell death. nih.govresearchgate.netnih.gov

Protein Kinases : This large family of enzymes plays a central role in cell signaling and is often dysregulated in cancer. Quinoline derivatives have been successfully designed as inhibitors of protein kinases such as PI3K, mTOR, and Epidermal Growth Factor Receptor (EGFR). nih.govekb.egnih.gov The anticancer drug GSK2126458, synthesized from a bromo-chloroquinoline intermediate, is a potent PI3K/mTOR inhibitor. researchgate.net

Topoisomerase I/IIα : These human enzymes are crucial for managing DNA topology during cell replication. Some pyrazolo[4,3-f]quinoline derivatives have demonstrated the ability to inhibit Topoisomerase I and IIα, a mechanism used by several established anticancer drugs. mdpi.com

The ability to synthesize a wide array of derivatives from a core structure like this compound allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Potential Lead Compounds for Drug Development

In drug discovery, a "lead compound" is a chemical starting point that has promising biological activity but may require modifications to improve its efficacy and reduce side effects. The quinoline ring is considered an excellent scaffold for identifying and optimizing lead compounds due to its proven track record in approved drugs and its synthetic accessibility. orientjchem.orgekb.egrsc.org

The process typically involves:

Synthesis : Creating a library of diverse compounds by modifying a core structure like this compound.

Screening : Testing these new derivatives for activity against a specific biological target (e.g., an enzyme or microbial pathogen).

Optimization : Once a "hit" or lead compound is identified, further chemical modifications are made to enhance its desired properties, a process known as lead optimization.

The diverse biological activities reported for quinoline derivatives—including anticancer, antimicrobial, and anti-inflammatory effects—underscore the value of this scaffold in generating new lead compounds for a wide range of therapeutic areas. orientjchem.orgorientjchem.org

Antimicrobial and Antimalarial Research

The quinoline core is historically significant in the fight against infectious diseases, most famously as the basis for the antimalarial drug quinine. youtube.com Research continues to leverage this scaffold to combat microbial pathogens, including bacteria and the malaria parasite.

Antibacterial Properties

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. nih.gov Quinoline derivatives have long been a fruitful area of research for new antibiotics, with the fluoroquinolones (e.g., ciprofloxacin) being a major class of antibacterial drugs. nih.govbiointerfaceresearch.com

Recent studies have focused on synthesizing novel quinoline and quinazolinone derivatives, some using brominated precursors, and evaluating their effectiveness against various bacterial strains. mediresonline.orgresearchgate.net These new compounds have shown promising activity against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa). biointerfaceresearch.commediresonline.org In some cases, newly synthesized 6-bromo-quinazolinone derivatives have demonstrated higher antibacterial activity than standard drugs like ciprofloxacin. mediresonline.org The mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial survival. nih.gov

| Compound Type | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference Drug (Activity) |

|---|---|---|---|

| 6-bromo-quinazolinone derivative | Staphylococcus aureus | 16mm | Ciprofloxacin (10mm) |

| 6-bromo-quinazolinone derivative | Bacillus species | 14mm | Ciprofloxacin (10mm) |

| 6-bromo-quinazolinone derivative | Escherichia coli | 14mm | Ciprofloxacin (10mm) |

| 6-bromo-quinazolinone derivative | Klebsiella pneumonia | 12mm | Ciprofloxacin (10mm) |

| 6-bromo-quinazolinone derivative | Pseudomonas aeruginosa | 12mm | Ciprofloxacin (10mm) |

This table is based on data presented in studies on 6-bromo-quinazolinone derivatives, which share a similar structural foundation. mediresonline.org

Antimalarial Properties

The quinoline scaffold is the cornerstone of antimalarial drug discovery, with drugs like chloroquine, amodiaquine, and mefloquine being critical tools in global health for decades. nih.govnih.gov The mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govmdpi.com The parasite digests hemoglobin, releasing toxic heme, which it normally crystallizes into non-toxic hemozoin. Quinoline drugs bind to heme, preventing this crystallization and leading to a buildup of the toxic substance, which kills the parasite. nih.gov

The emergence of drug-resistant strains of P. falciparum has necessitated the development of new antimalarial agents. mdpi.com Researchers are actively creating novel quinoline derivatives and hybrid molecules to overcome resistance. nih.govmdpi.com These efforts often involve modifying the side chains attached to the quinoline ring to enhance their activity against resistant parasites. nih.gov Studies have shown that new quinoline derivatives can exhibit excellent antimalarial activity, sometimes surpassing that of chloroquine against both sensitive and resistant strains of P. falciparum. mdpi.com

| Compound ID | P. falciparum Strain | Activity (IC50 in µg/mL) | Reference Drug (IC50) |

|---|---|---|---|

| Derivative 4b | P. falciparum | 0.014 µg/mL | Chloroquine (0.019 µg/mL) |

| Derivative 4g | P. falciparum | 0.021 µg/mL | Chloroquine (0.019 µg/mL) |

| Derivative 4i | P. falciparum | 0.038 µg/mL | Chloroquine (0.019 µg/mL) |

| Derivative 12 | P. falciparum | 0.041 µg/mL | Chloroquine (0.019 µg/mL) |

This table presents data from a study on novel synthesized quinoline derivatives against P. falciparum, demonstrating their potential as antimalarial agents. mdpi.com

Anticancer Potential

The quinoline nucleus is a key component in many compounds investigated for their anticancer properties. Research has shown that substitutions on the quinoline ring, including halogenation, can significantly influence cytotoxic activity.